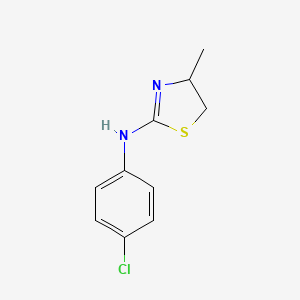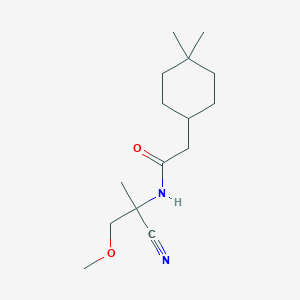
N-(1-cyano-2-methoxy-1-methylethyl)-2-(4,4-dimethylcyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2-methoxy-1-methylethyl)-2-(4,4-dimethylcyclohexyl)acetamide, commonly known as CMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMA belongs to the class of compounds known as cyclohexylamines, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of CMA is not fully understood, but it is believed to act by modulating the activity of certain ion channels and receptors in the nervous system. CMA has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects:
CMA has been shown to exhibit a range of biochemical and physiological effects in animal models. Studies have demonstrated that CMA reduces the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, CMA has been shown to reduce the activation of glial cells, which play a key role in the development of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CMA in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a valuable tool for studying the mechanisms underlying chronic pain and inflammation. However, one of the limitations of using CMA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CMA. One area of interest is the development of more potent and selective analogs of CMA that can be used for the treatment of chronic pain and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of CMA and its potential therapeutic applications in other medical conditions. Finally, more research is needed to explore the pharmacokinetics and toxicology of CMA to determine its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of CMA involves the reaction of 4,4-dimethylcyclohexanone with ethyl cyanoacetate in the presence of a base. The resulting product is then treated with methanol and hydrochloric acid to yield CMA as a white crystalline solid.
Aplicaciones Científicas De Investigación
CMA has been studied for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and neuropathic pain. Several studies have shown that CMA exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-(4,4-dimethylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-14(2)7-5-12(6-8-14)9-13(18)17-15(3,10-16)11-19-4/h12H,5-9,11H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQIQETYNKWZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CC(=O)NC(C)(COC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2617872.png)
![N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2617874.png)
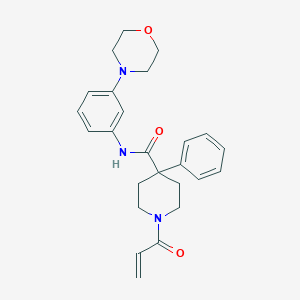

![2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2617879.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2617884.png)
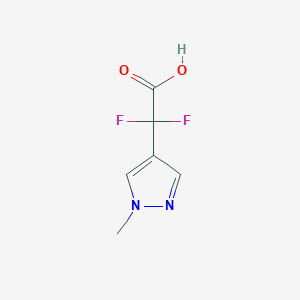
![methyl 5-[(E)-2-[4-chloro-3-(2-chlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2617887.png)
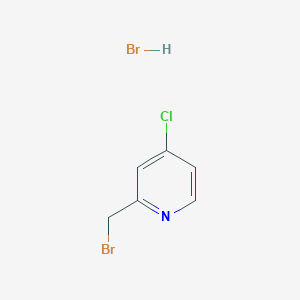
![2-[1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2617889.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2617890.png)
![N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]but-2-ynamide](/img/structure/B2617891.png)
